N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine
Overview
Description
N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine is a synthetic organic compound that belongs to the class of sulfonylated amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Coupling Reaction: The 4-fluoroaniline is reacted with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate.
Amino Acid Coupling: The sulfonamide intermediate is then coupled with alanine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine would depend on its specific application. For instance, if it is used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]glycine
- N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]valine
Uniqueness
N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine is unique due to its specific combination of a fluorinated phenyl ring and a sulfonylated alanine moiety. This combination can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-11-3-9-15(10-4-11)23(21,22)18(12(2)16(19)20)14-7-5-13(17)6-8-14/h3-10,12H,1-2H3,(H,19,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZHVFHEFSHFKV-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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